B1578705 Beta-Amyloid (8-40)

Beta-Amyloid (8-40)

Cat. No.: B1578705
M. Wt: 3459
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-Amyloid (8-40) is a useful research compound. Molecular weight is 3459. The purity is usually 95%.
BenchChem offers high-quality Beta-Amyloid (8-40) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beta-Amyloid (8-40) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Understanding Alzheimer’s Disease Pathology

Aβ peptides are central to the amyloid hypothesis of Alzheimer's disease, which suggests that the accumulation of these peptides leads to neurodegeneration. The Aβ(1-40) variant is less toxic than Aβ(1-42), but it is more abundant in the brain. Research indicates that the ratio of Aβ(42) to Aβ(40) is critical in determining disease onset and progression:

  • Oligomerization : Aβ(1-40) can form oligomers, but these are less toxic compared to those formed by Aβ(1-42). Studies show that soluble oligomers of Aβ are significantly more neurotoxic than fibrillar aggregates, which are commonly associated with late-stage AD pathology .
  • Neurotoxicity : Higher concentrations of soluble Aβ oligomers have been linked to synaptic dysfunction and cognitive decline, emphasizing the need for early detection and intervention strategies targeting these forms .

Diagnostic Applications

The measurement of plasma Aβ(42/40) ratios has emerged as a promising biomarker for diagnosing Alzheimer's disease:

  • Plasma Assays : Recent studies have demonstrated that plasma assays measuring Aβ(42/40) can accurately reflect brain amyloid pathology. For instance, mass spectrometry-based methods have shown high accuracy in detecting abnormal brain Aβ status, with area under the curve (AUC) values ranging from 0.88 to 0.97 .
Assay Method AUC (95% CI)
IP-MS-WashU0.855 (0.810-0.899)
IA-Elc0.778 (0.725-0.832)
LC-MS-Arc0.776 (0.721-0.830)
IA-EI0.697 (0.635-0.758)

This data indicates that specific assays can help identify individuals at risk for developing Alzheimer's disease long before clinical symptoms appear.

Therapeutic Applications

The therapeutic potential of targeting Aβ peptides has been explored extensively:

  • Monoclonal Antibodies : Several monoclonal antibodies targeting Aβ aggregates have been developed, including aducanumab and lecanemab, which aim to reduce amyloid plaque levels in patients with early AD . These therapies have shown promise in slowing cognitive decline in clinical trials.
  • Glymphatic System Modulation : Recent research suggests that enhancing glymphatic clearance of Aβ through multisensory stimulation may improve cognitive function and reduce amyloid burden in animal models . This approach highlights a novel therapeutic strategy that could complement existing treatments.

Case Studies and Research Findings

Several case studies provide insights into the effectiveness of diagnostic and therapeutic strategies involving Aβ(8-40):

  • Case Study on Plasma Biomarkers : In a cohort study involving 408 participants, researchers found that plasma Aβ(42/40) levels correlated strongly with cerebrospinal fluid (CSF) biomarkers and PET imaging results, supporting its use as a reliable diagnostic tool for early AD detection .
  • Therapeutic Efficacy : Clinical trials for drugs like donanemab have shown significant reductions in amyloid plaques and improvements in cognitive assessments compared to placebo groups, indicating the potential effectiveness of Aβ-targeted therapies .

Properties

Molecular Weight

3459

sequence

SGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVV

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.